N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid
Description
History and Discovery
The development of N-(1-tert-butoxycarbonyl-piperidin-4-yl)-2-aminobenzoic acid emerged from the broader evolution of piperidine chemistry and protective group strategies in organic synthesis. The historical context of this compound is intrinsically linked to the advancement of tert-butoxycarbonyl chemistry, which became prominent in the latter half of the twentieth century as synthetic chemists sought more reliable and selective protecting groups for nitrogen-containing functional groups. The specific combination of a piperidine ring with an aminobenzoic acid derivative represents a convergence of heterocyclic chemistry principles with the practical needs of pharmaceutical intermediate synthesis. Patent literature indicates that systematic approaches to synthesizing compounds of this structural class gained prominence in the early twenty-first century, particularly in the context of developing advanced pharmaceutical intermediates. The compound's emergence as a subject of scientific interest correlates with the growing recognition of piperidine-containing molecules as privileged structures in drug discovery and development.
The synthetic methodology for preparing this compound reflects decades of advancement in organolithium chemistry and carbonylation reactions. Historical development shows that the preparation of 2-(1-tert-butoxycarbonyl-piperidine-4-yl)benzoic acid derivatives involves sophisticated multi-step processes that were not feasible until the development of reliable low-temperature lithiation techniques and controlled carbonylation procedures. The evolution of these synthetic methods demonstrates the intersection of theoretical organometallic chemistry with practical synthetic applications, highlighting how fundamental advances in understanding carbon-lithium bond formation and reactivity enabled the development of complex pharmaceutical intermediates.
Significance in Chemical Research
N-(1-tert-butoxycarbonyl-piperidin-4-yl)-2-aminobenzoic acid occupies a position of considerable importance in contemporary chemical research, particularly in the fields of medicinal chemistry and pharmaceutical development. The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, with particular relevance to the development of analgesics and anti-inflammatory drugs. Research investigations have demonstrated that compounds containing similar structural motifs exhibit significant biological activities, including enzyme inhibition properties and receptor binding capabilities that make them valuable scaffolds for drug discovery programs. The significance of this compound extends to its role in biochemical research, where it is utilized in studies related to enzyme inhibition and receptor binding, providing critical insights into biological pathways and potential therapeutic targets.
The compound's importance in chemical research is further emphasized by its utility in academic settings, where it serves as a model compound for teaching complex organic synthesis techniques and demonstrating the principles of protective group chemistry. Research applications encompass a broad spectrum of investigations, from fundamental studies of piperidine chemistry to advanced pharmaceutical development programs. The compound's structural features make it an ideal candidate for exploring modifications that can enhance drug efficacy while potentially reducing adverse effects, positioning it as a valuable tool in medicinal chemistry research programs. Its chemical properties also make it suitable for investigations in material science applications, where researchers explore its potential in developing novel polymers and advanced materials.
Classification and Nomenclature
The systematic classification of N-(1-tert-butoxycarbonyl-piperidin-4-yl)-2-aminobenzoic acid reflects its complex structural architecture and multiple functional group components. According to standard chemical classification systems, this compound belongs to the broad category of organic compounds known as piperidines, which are characterized by the presence of a six-membered saturated nitrogen-containing heterocyclic ring. More specifically, the compound can be classified under several overlapping categories, including amino acid derivatives, carbamate-protected amines, and substituted benzoic acid derivatives. The presence of the tert-butoxycarbonyl protecting group places it within the specialized category of protected nitrogen compounds commonly employed in peptide and pharmaceutical synthesis.
The International Union of Pure and Applied Chemistry name for this compound is 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]benzoic acid, which systematically describes the structural relationships between the various functional groups present in the molecule. Alternative nomenclature systems provide additional descriptive names, including 1-Piperidinecarboxylic acid, 4-[(2-carboxyphenyl)amino]-, 1-(1,1-dimethylethyl) ester, which emphasizes the carboxylate ester functionality. The compound's Chemical Abstracts Service registry number 882847-11-2 provides a unique identifier that facilitates precise communication about this specific molecular structure across scientific literature and databases. The systematic naming conventions reflect the hierarchical approach to organic nomenclature, prioritizing the most significant functional groups while maintaining clarity about the overall molecular architecture.
Position in Organic Chemistry
Within the broader context of organic chemistry, N-(1-tert-butoxycarbonyl-piperidin-4-yl)-2-aminobenzoic acid occupies a significant position that bridges several important subdisciplines of the field. The compound exemplifies the sophisticated integration of heterocyclic chemistry with protective group strategies, representing a class of molecules that demonstrates the maturation of synthetic organic chemistry as a precision science. Its structural complexity, incorporating both aromatic and aliphatic heterocyclic components, positions it as a representative example of modern pharmaceutical intermediate chemistry where multiple functional groups must be carefully orchestrated to achieve desired synthetic outcomes. The presence of both amino and carboxylic acid functionalities, along with the protected nitrogen center, makes this compound a valuable case study in functional group compatibility and selective reactivity patterns.
The compound's position in organic chemistry is further defined by its role in demonstrating advanced synthetic methodologies, particularly those involving organolithium chemistry and selective functional group transformations. The synthetic approaches used to prepare this compound showcase the application of modern synthetic techniques, including controlled metallation reactions and selective carbonylation procedures that represent significant advances in organometallic chemistry applications. From a theoretical perspective, the compound serves as an excellent example of how electronic effects, steric considerations, and conformational factors influence both reactivity and biological activity patterns. The molecule's ability to undergo various chemical transformations while maintaining structural integrity makes it a valuable tool for exploring reaction mechanisms and developing new synthetic methodologies.
Fundamental Importance in Heterocyclic Chemistry
The fundamental importance of N-(1-tert-butoxycarbonyl-piperidin-4-yl)-2-aminobenzoic acid in heterocyclic chemistry stems from its embodiment of key principles that govern the behavior and utility of nitrogen-containing ring systems. The piperidine ring component of this molecule represents one of the most important saturated nitrogen heterocycles in organic chemistry, serving as a structural foundation for countless biologically active compounds and pharmaceutical agents. The specific substitution pattern present in this compound, with functionalization at the 4-position of the piperidine ring, provides insights into the reactivity patterns and conformational preferences that characterize this important class of heterocyclic systems. The presence of the tert-butoxycarbonyl protecting group demonstrates how modern heterocyclic chemistry has evolved to incorporate sophisticated protective group strategies that enable selective functionalization of complex molecular frameworks.
Research in heterocyclic chemistry has demonstrated that piperidine-containing compounds exhibit remarkable versatility in their biological activities and synthetic applications. The structural features present in N-(1-tert-butoxycarbonyl-piperidin-4-yl)-2-aminobenzoic acid illustrate how heterocyclic chemistry principles can be applied to create compounds with enhanced pharmacological properties and improved synthetic accessibility. Studies of chiral piperidine scaffolds have shown that stereochemical considerations play crucial roles in determining biological activity patterns, and this compound serves as a representative example of how heterocyclic chemistry addresses both synthetic and biological challenges. The fundamental importance of this compound in heterocyclic chemistry is further emphasized by its utility as a building block for more complex heterocyclic systems, where the piperidine ring can serve as a foundation for constructing elaborate molecular architectures through various ring-forming and ring-modification reactions.
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)15(20)21/h4-7,12,18H,8-11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPLBBJOYCTQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373185 | |
| Record name | 2-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882847-11-2 | |
| Record name | 1-(1,1-Dimethylethyl) 4-[(2-carboxyphenyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882847-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid typically involves multiple steps One common method starts with the protection of piperidine using a Boc groupThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products .
Scientific Research Applications
Chemical Properties and Structure
N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid features a Boc-protected piperidine ring linked to an aminobenzoic acid moiety . The presence of the Boc (tert-butyloxycarbonyl) group allows for selective reactions, making it a versatile intermediate in organic synthesis. The compound's molecular formula is .
Pharmaceutical Development
One of the primary applications of this compound is in pharmaceutical development . It serves as a crucial intermediate in synthesizing various pharmaceutical agents, particularly analgesics and anti-inflammatory drugs. Its unique structure enables researchers to modify it to enhance drug efficacy and reduce side effects .
Case Study: Synthesis of Analgesics
Research has demonstrated that derivatives of this compound can be synthesized to create potent analgesics. For instance, modifications to the piperidine structure have led to compounds with improved bioavailability and reduced toxicity profiles, making them suitable candidates for further clinical development .
Drug Design and Medicinal Chemistry
In drug design, this compound is valuable for exploring modifications that can lead to more effective therapeutic agents. Its structure allows for the investigation of structure-activity relationships (SAR), which are essential for optimizing drug candidates .
Example: Enzyme Inhibition Studies
Compounds similar to this compound have shown promising results in enzyme inhibition studies. For example, certain derivatives exhibit strong inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Biochemical Research
The compound is widely utilized in biochemical research , particularly in studies related to enzyme inhibition and receptor binding. Its ability to interact with various biological targets provides insights into metabolic pathways and therapeutic targets .
Research Findings
Research has indicated that derivatives of this compound can modulate signaling pathways relevant to cancer treatment. For instance, certain analogs have been shown to inhibit the PKB pathway, which is critical in tumor growth and survival .
Material Science Applications
In addition to its pharmaceutical applications, this compound is explored in material science for developing novel polymers and advanced materials. Its chemical properties allow it to be incorporated into polymer matrices, enhancing material performance for various industrial applications .
Academic Research and Teaching
This compound is frequently used in academic settings for teaching organic synthesis techniques. It serves as a model compound for students learning about protecting groups and functional group transformations, thereby enhancing their understanding of complex organic synthesis .
Comparison with Related Compounds
| Compound Name | Structure Characteristics | Applications |
|---|---|---|
| N-(1-Boc-piperidin-4-yl)-4-aminobenzoic acid | Amino group at para position | Potential neuroprotective agent |
| N-(1-Boc-piperidin-4-yl)-2-hydroxybenzoic acid | Hydroxyl group on benzoic ring | Antioxidant properties |
| N-(1-Boc-piperidin-4-yl)-2-methylbenzoic acid | Methyl substitution on benzoic ring | Enhanced lipophilicity |
Mechanism of Action
The mechanism of action of N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid involves its interaction with specific molecular targets. The Boc-protected piperidine ring can be deprotected under acidic conditions, revealing the active amine group. This amine group can then interact with enzymes or receptors, modulating their activity. The benzoic acid moiety may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
- 2-Acylamino-1-carboxyphenylbenzamides (e.g., compounds 8–19): These derivatives, synthesized from 2-aminobenzoic acid, feature acylated amino groups and carboxyphenyl substituents. For instance, 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (compound 17) demonstrated 79% PCAF histone acetyltransferase (HAT) inhibition at 100 μM, surpassing anacardic acid (68%) .
- N-[4-(Difluoromethylthio)phenyl]-2-aminobenzoic acid: This analog showed temperature-dependent solubility in water-1,2-propanediol systems, with solubility increasing linearly with 1,2-propanediol concentration (288.15–328.15 K) .
- Schiff base derivatives (e.g., N-(2-thiophenylmethylene)-2-aminobenzoic acid): These ligands form stable transition metal complexes (e.g., oxovanadium(IV), dioxomolybdenum(VI)), exhibiting antimicrobial activity and DNA cleavage properties .
Protecting Group Variations
- Boc vs. Cbz protection: N-Cbz-piperidinecarboxylic acid analogs (e.g., 3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid) share structural similarity but differ in protecting group chemistry. Boc groups offer better stability under basic conditions compared to Cbz, which is cleaved by hydrogenolysis .
Enzyme Inhibition
- PCAF HAT inhibition: Compound Substituents Inhibition (%) Reference N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid Boc-piperidinyl, 2-aminobenzoic acid Not reported Compound 17 Tetradecanoylamino, 3-carboxyphenyl 79% Anthranilic acid Unmodified 2-aminobenzoic acid 34% The acylated side chain in compound 17 is critical for HAT inhibition, whereas anthranilic acid shows minimal activity due to the lack of hydrophobic substituents .
Antitumor Activity
- Sorafenib analogs: Derivatives synthesized from 2-aminobenzoic acid (e.g., 6-methyl-2-aminobenzoic acid-based compounds) demonstrated potent in vitro and in vivo antitumor activity, attributed to their aniline core and alkylation modifications .
Physicochemical Properties
Solubility and Stability
- N-[4-(Difluoromethylthio)phenyl]-2-aminobenzoic acid: Exhibits higher solubility in 1,2-propanediol than in water, with solubility increasing from 0.5 g/L (pure water) to 12.3 g/L (50% 1,2-propanediol) at 298 K .
Chromatographic Behavior
- HPLC separation: 2-Aminobenzoic acid isomers (2-, 3-, and 4-aminobenzoic acids) are separable using mixed-mode columns (e.g., Coresep 100), with retention times influenced by zwitterionic properties .
Key Research Findings
- Structural determinants of activity: Long acyl chains (e.g., tetradecanoyl) enhance PCAF HAT inhibition, while Boc protection improves stability for piperidine-containing analogs .
- Synthetic versatility: 2-Aminobenzoic acid serves as a scaffold for diverse derivatives, including antitumor agents and enzyme inhibitors .
- Physicochemical limitations: Solubility challenges in aqueous media may limit the bioavailability of unmodified 2-aminobenzoic acid derivatives .
Biological Activity
N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
This compound features a Boc-protected piperidine ring and an aminobenzoic acid moiety . The Boc (tert-butyloxycarbonyl) group serves as a protecting group that can be removed under acidic conditions, allowing the amine to participate in various biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The deprotected amine group can modulate the activity of these targets, potentially influencing pathways involved in neurological functions and other physiological processes.
1. Enzyme Inhibition
Research indicates that compounds with similar structural features have been evaluated for their enzyme inhibitory properties. For instance, certain piperidine derivatives exhibit strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission . This suggests that this compound may also possess AChE inhibitory activity, contributing to its potential use in treating neurodegenerative disorders.
2. Anticancer Properties
Studies have shown that related compounds can induce apoptosis in cancer cells by modulating pathways such as NF-kB signaling . The structural similarity to known anticancer agents raises the possibility that this compound could exhibit similar cytotoxic effects against various cancer cell lines.
3. Antimicrobial Activity
Compounds structurally akin to this compound have demonstrated antibacterial and antifungal activities. These findings suggest that this compound may also possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Case Studies and Experimental Data
Several studies have investigated the biological activity of compounds related to this compound:
Q & A
Q. What are the recommended synthetic routes for preparing N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid, and how can purity be validated?
Methodological Answer: A common synthetic approach involves coupling 2-aminobenzoic acid with Boc-protected piperidine derivatives. For example, a Boc-protected piperidin-4-amine intermediate can be reacted with 2-aminobenzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane . Post-synthesis, purity validation should include:
- HPLC analysis with a C18 column and UV detection (λ = 254 nm) to assess chromatographic homogeneity .
- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS in positive ion mode) .
- 1H/13C NMR spectroscopy to verify structural integrity, focusing on Boc-group protons (~1.4 ppm for tert-butyl) and aromatic signals from the 2-aminobenzoic acid moiety .
Q. How should researchers handle discrepancies in spectroscopic data during structural characterization?
Methodological Answer: Discrepancies in NMR or IR spectra often arise from residual solvents, tautomerism, or Boc-group rotamers. To resolve these:
- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
- Use 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations, particularly for piperidine ring protons and Boc-group connectivity .
- Confirm the absence of degradation via thermogravimetric analysis (TGA) to rule out thermal instability during characterization .
Advanced Research Questions
Q. What strategies are effective for optimizing the Boc-deprotection step in downstream functionalization?
Methodological Answer: Boc removal typically uses acidic conditions, but overexposure can degrade the 2-aminobenzoic acid moiety. To optimize:
- Test trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v, 0–4°C) with monitoring by TLC or LC-MS to minimize side reactions .
- For acid-sensitive derivatives, employ mild conditions (e.g., HCl in dioxane) and neutralize with a weak base (e.g., NaHCO3) post-deprotection .
- Validate success via FT-IR by observing the disappearance of the Boc carbonyl stretch (~1680 cm⁻¹) .
Q. How can computational methods predict the reactivity of this compound in drug discovery contexts?
Methodological Answer:
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., amino groups, carboxylate oxygens) .
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes or receptors), focusing on hydrogen bonding with the carboxylate and piperidine nitrogen .
- Validate predictions with in vitro assays , such as enzyme inhibition studies, using IC50 measurements to correlate computational and experimental results .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?
Methodological Answer:
- HPLC challenges : Co-elution of isomers (e.g., 3-aminobenzoic acid derivatives) can be resolved using mixed-mode columns (Coresep 100) with a gradient of acetonitrile and ammonium formate buffer (pH 3.0), enhancing separation via hydrophobic and cation-exchange interactions .
- Mass spectrometry : Employ high-resolution MS (HRMS) to distinguish isobaric impurities (e.g., de-Boc byproducts) by accurate mass (<5 ppm error) .
- NMR spiking : Add authentic standards of suspected impurities (e.g., 2-aminobenzoic acid) to identify overlapping signals in 1H NMR spectra .
Q. How can researchers design stability studies to evaluate degradation under physiological conditions?
Methodological Answer:
- Forced degradation : Expose the compound to oxidative (H2O2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 37°C, followed by LC-MS analysis to identify degradation products .
- Long-term stability : Store samples at 4°C, 25°C, and 40°C with 75% relative humidity, assessing purity monthly via HPLC .
- Kinetic analysis : Use the Arrhenius equation to extrapolate shelf life from accelerated stability data .
Q. What methodologies are suitable for studying the compound’s role in glycan labeling applications?
Methodological Answer:
- Fluorescent labeling : React the carboxylate group with 2-aminobenzamide (2-AB) via carbodiimide coupling, followed by HILIC-FLD (fluorescence detection) to quantify labeled glycans .
- Competitive binding assays : Compare labeling efficiency with commercial reagents (e.g., 2-AA) using capillary electrophoresis or microfluidics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
